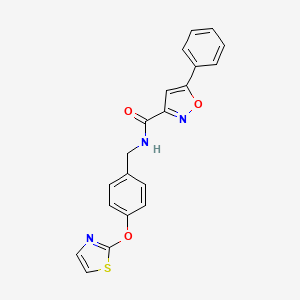

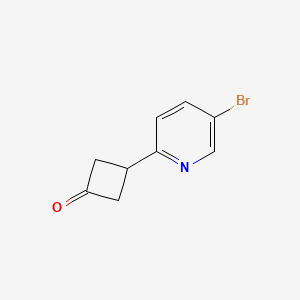

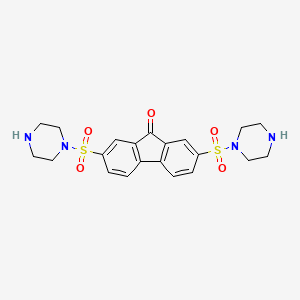

![molecular formula C11H7NO2S B2743370 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile CAS No. 339099-07-9](/img/structure/B2743370.png)

2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile” is a chemical compound with the CAS Number: 339099-07-9 . It has a molecular weight of 218.26 and a molecular formula of C11H7NO2S . The compound is also known by the synonym "2-[5-(2-furylcarbonyl)-2-thienyl]acetonitrile" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7NO2S/c12-6-5-8-3-4-10 (15-8)11 (13)9-2-1-7-14-9/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is solid in physical form . Other specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Electrochromic and Conductive Polymers

Researchers have synthesized new derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitrile, exploring their electrochromic properties and potential in electronic devices. The electrochemical polymerization of these compounds with EDOT resulted in polymers and copolymers exhibiting distinct electrochromic properties, which could be advantageous for electrochromic device (ECD) applications due to their stability and fast response time (Abaci et al., 2016). Additionally, the facile electrochemical polymerization of 2-(thiophen-2-yl)furan demonstrated enhanced capacitance properties, suggesting its utility as a promising electrode material for supercapacitor applications (Mo et al., 2015).

Organic Synthesis and Chemical Transformations

The compound has also been a key intermediate in the synthesis of complex organic molecules. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reactions with furan-2-yl(phenyl)methanol derivatives have led to the creation of novel 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's versatility in facilitating organic transformations (Reddy et al., 2012).

Photocatalytic and Photochemical Applications

The photocatalytic activity of derivatives involving 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile has been demonstrated in the synthesis of heterocyclic compounds. The photochemical preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes from photocatalysis of relevant precursors offers insight into the potential of these compounds in light-driven chemical synthesis processes (Guizzardi et al., 2000).

Anticancer and Biological Activity

The anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were investigated, revealing that certain derivatives exhibit moderate anticancer activity against specific cell lines, highlighting the potential biomedical applications of these compounds (Matiichuk et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains functional groups such as a nitrile and a furan-2-carbonyl, which could potentially interact with various biological targets .

Biochemical Pathways

Given the compound’s structure, it may interact with pathways involving furan and thiophene metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile are not well-documented. As a small molecule, it may have good absorption and distribution properties. Its metabolism and excretion would likely depend on its specific interactions with enzymes in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Specific details would require further investigation .

Propriétés

IUPAC Name |

2-[5-(furan-2-carbonyl)thiophen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2S/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTQQHWWAHIESA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

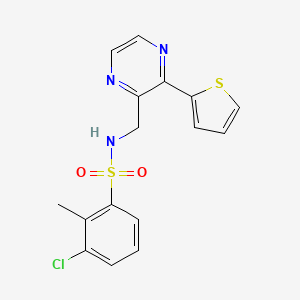

![1-[2-(diethylamino)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2743288.png)

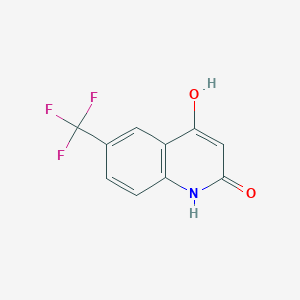

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

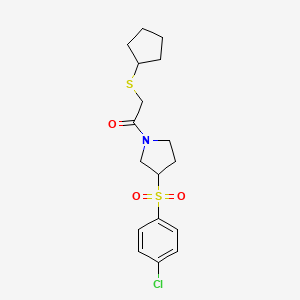

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2743310.png)